Product packaging for Diethyl 2-(p-tolyl)malonate(Cat. No.:CAS No. 29148-27-4)

Diethyl 2-(p-tolyl)malonate

Cat. No.: B1348814
CAS No.: 29148-27-4
M. Wt: 250.29 g/mol
InChI Key: WGBSHZUHSDGHLV-UHFFFAOYSA-N
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Description

General Significance of Malonate Esters as Synthetic Intermediates

Malonate esters, such as diethyl malonate, are of considerable importance in organic synthesis. lookchemmall.com Their utility stems from the presence of a methylene (B1212753) group (CH₂) flanked by two electron-withdrawing ester groups. This structural arrangement renders the alpha-protons (the hydrogens on the carbon between the two carbonyls) acidic and easily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. smolecule.comwikipedia.org This carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions.

The most classic application of malonate esters is the malonic ester synthesis , a versatile method for preparing substituted carboxylic acids. smolecule.comwikipedia.org This synthesis involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating to yield a carboxylic acid with two more carbon atoms than the initial alkyl halide. smolecule.comwikipedia.org Beyond this, malonate esters are key precursors in the synthesis of a wide array of compounds, including barbiturates, anticonvulsants, and other pharmacologically active substances. wikipedia.orgnih.gov They are also employed in Michael additions, condensations, and as starting materials for heterocyclic compounds. nih.govpnas.org The dealkoxycarbonylation of malonate esters, a reaction that removes one of the ester groups, provides another route to monoesters, further expanding their synthetic utility. lookchemmall.com

Unique Structural Features and Reactivity Profile of Diethyl 2-(p-tolyl)malonate in Organic Synthesis

This compound, with the chemical formula C₁₄H₁₈O₄, possesses a unique combination of a reactive malonate core and a p-tolyl substituent. smolecule.comsigmaaldrich.com The p-tolyl group, a toluene (B28343) molecule substituted at the para position, influences the electronic properties and steric environment of the reactive methylene carbon, thereby modulating its reactivity in synthetic transformations. smolecule.com

The synthesis of this compound typically involves the deprotonation of diethyl malonate to form an enolate, which then reacts with a p-tolyl halide in an alkylation reaction. smolecule.com The resulting compound is a versatile precursor for a variety of organic molecules. smolecule.com Its reactive methylene proton can be removed to facilitate further functionalization. Key reactions involving this compound include:

Alkylation and Arylation: The central carbon can be further alkylated or arylated, allowing for the introduction of new carbon chains or aromatic rings. smolecule.com This enables the synthesis of various substituted toluic acids and their derivatives. smolecule.com

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ethyl ester groups can be hydrolyzed to form the corresponding dicarboxylic acid. smolecule.com Subsequent heating leads to decarboxylation, yielding p-tolylacetic acid. smolecule.com

Condensation Reactions: It can undergo condensation reactions with other molecules. For instance, its reaction with cyanoacetamides has been shown to produce novel pyridone derivatives through unexpected reaction pathways. smolecule.com

The presence of the p-tolyl group provides a site for further chemical modification and influences the physical properties of the molecule and its derivatives.

Overview of Research Trajectories and Academic Contributions

Research involving this compound and related compounds has contributed significantly to various areas of organic and medicinal chemistry. It is recognized as a valuable building block for synthesizing a range of organic compounds, including those with potential applications as pharmaceuticals and agrochemicals. smolecule.comontosight.ai

Derivatives of malonate esters are investigated for their potential biological activities. For instance, certain malonate derivatives have been explored for their anticonvulsant properties. nih.gov The core structure of this compound serves as a scaffold that can be elaborated into more complex molecules with potential therapeutic applications. ontosight.ai For example, it can be a precursor in the synthesis of anticoagulants and anti-inflammatory agents. ontosight.ai

Furthermore, studies involving this compound contribute to a deeper understanding of reaction mechanisms in organic chemistry. smolecule.com The investigation of its reactions, such as the unexpected formation of pyridones from its interaction with cyanoacetamides, provides valuable insights into chemical reactivity and helps in the development of new synthetic methodologies. smolecule.com The compound has also been employed in the synthesis of tetrahydroquinazolines and other heterocyclic systems, highlighting its role in creating structurally diverse molecular libraries for further research. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4 B1348814 Diethyl 2-(p-tolyl)malonate CAS No. 29148-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(4-methylphenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBSHZUHSDGHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341184
Record name Diethyl 2-(p-tolyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29148-27-4
Record name Diethyl 2-(p-tolyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contemporary Synthetic Methodologies for Diethyl 2 P Tolyl Malonate

Established Alkylation and Arylation Routes

The foundational methods for synthesizing Diethyl 2-(p-tolyl)malonate are rooted in the principles of enolate chemistry and have evolved to include more direct approaches.

Traditional Enolate Chemistry and Halide Coupling Protocols

The classical and most frequently cited method for preparing this compound is the malonic ester synthesis. openochem.orglibretexts.org This strategy hinges on the notable acidity of the α-hydrogens of diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups (pKa ≈ 13). libretexts.orglibretexts.org

The synthesis proceeds in a stepwise manner:

Enolate Formation: Diethyl malonate is treated with a strong base to abstract an acidic α-proton, forming a resonance-stabilized enolate ion. openochem.orgmlsu.ac.in Sodium ethoxide (NaOEt) in ethanol (B145695) is the archetypal base for this transformation, as its use prevents transesterification side reactions. libretexts.orgsmolecule.com

Nucleophilic Substitution: The resulting enolate acts as a potent nucleophile. It is subsequently reacted with a p-tolyl halide, such as p-tolyl bromide or iodide, in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgsmolecule.com This step forges the crucial carbon-carbon bond, coupling the p-tolyl group to the α-carbon of the malonate ester.

This protocol is a cornerstone of organic synthesis due to its reliability and straightforward execution. openochem.org

Direct Arylation Strategies

Moving beyond traditional transition-metal catalysis, direct C-H arylation strategies have emerged. One notable metal-free approach involves the use of diaryliodonium salts as mild electrophilic arylating agents for β-dicarbonyl compounds like diethyl malonate. nih.gov The proposed mechanism for this transformation is a facile deprotonation of the malonate to generate the enolate, which then engages in a nucleophilic aromatic substitution (SNAr) reaction to yield the α-arylated product. nih.gov While this method is well-documented for β-keto esters and other malonates, its specific application to generate this compound follows the same general principle. nih.gov

Catalytic Approaches in this compound Synthesis

To overcome some limitations of traditional methods, such as harsh reaction conditions, various catalytic systems have been developed to facilitate the α-arylation of malonate esters.

Copper-Catalyzed α-Arylation Techniques for Malonate Esters

Copper-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of α-aryl malonates. These methods are often milder and more functional-group tolerant than older protocols. organic-chemistry.orgnih.gov A general and effective method involves the coupling of an aryl iodide with diethyl malonate in the presence of a catalytic amount of copper(I) iodide (CuI). organic-chemistry.org

Key components of these catalytic systems often include:

Copper Source: Copper(I) iodide (CuI) is a commonly used catalyst precursor. organic-chemistry.orgnih.gov

Base: Cesium carbonate (Cs₂CO₃) has proven effective in facilitating these reactions. organic-chemistry.orgresearchgate.net

Ligand: The addition of a ligand is often crucial. For instance, 2-phenylphenol (B1666276) has been used to prevent side reactions and product decomposition. organic-chemistry.org In other systems, 2-picolinic acid has been employed as a ligand, enabling the reaction to proceed smoothly even at room temperature. nih.gov

Microwave-assisted protocols using copper(II) triflate (Cu(OTf)₂) and 2-picolinic acid have also been developed, significantly reducing reaction times. researchgate.net

Catalyst SystemAryl HalideBaseLigandConditionsYield
CuIAryl IodideCs₂CO₃2-Phenylphenol70 °CGood to Excellent organic-chemistry.orgresearchgate.net
CuIAryl IodideCs₂CO₃2-Picolinic AcidRoom TempGood nih.gov
Cu(OTf)₂Aryl HalideCs₂CO₃2-Picolinic AcidMicrowave, 90 °CModerate to Excellent researchgate.net

Ligand-Free Catalysis in α-Arylation Reactions

To simplify catalytic systems and reduce costs, ligand-free approaches have been explored. One innovative strategy utilizes copper nanoparticles (Cu NP) as a heterogeneous catalyst for the coupling of aryl halides with diethyl malonate. thieme-connect.comthieme-connect.com This method avoids the need for often expensive and complex organic ligands. The reaction conditions, including solvent, reactant ratios, and temperature, have been optimized to afford a wide variety of α-aryl malonates under relatively mild conditions. thieme-connect.comthieme-connect.com CuO nanoparticles have also been reported as an excellent, reusable heterogeneous catalyst for the C-arylation of active methylene (B1212753) compounds with various aryl halides. researchgate.net

Emerging Catalytic Systems for C-C Bond Formation at the α-Position

The field of C-C bond formation is continually evolving, with several novel catalytic systems being developed.

Palladium Catalysis: Palladium catalysts, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, are highly effective for the α-arylation of malonates with both aryl bromides and chlorides. nih.gov These systems show broad substrate scope, including electron-rich and sterically hindered aryl halides. nih.gov

Phase-Transfer Catalysis (PTC): Enantioselective phase-transfer catalysis has been established as an efficient method for the α-alkylation of malonate derivatives. frontiersin.org This technique facilitates the reaction between reactants in different phases (e.g., aqueous and organic), offering a powerful tool for creating chiral malonates. frontiersin.org

Photocatalysis and Biocatalysis: Looking toward greener and more sustainable synthesis, photoredox catalysis and biocatalysis are at the forefront of new methodology development. researchgate.netnih.govacs.org Photocatalytic systems can enable C-C bond formation under mild conditions using light as an energy source. researchgate.net Biocatalytic methods, employing enzymes, offer the potential for highly selective and environmentally benign C-C bond formation, representing a future direction for the synthesis of complex organic molecules. nih.govacs.org

Optimization of Synthetic Parameters for Enhanced Yields and Selectivity

The synthesis of this compound, a valuable intermediate in organic synthesis, has been the subject of various studies aimed at improving reaction efficiency, yield, and selectivity. Optimization of synthetic parameters is crucial for developing scalable and cost-effective manufacturing processes. Key areas of investigation include the choice of catalyst, solvent, temperature, and reaction time, particularly in the context of modern synthetic techniques such as phase-transfer catalysis and microwave-assisted synthesis.

Detailed research findings have demonstrated that careful control over these parameters can significantly impact the outcome of the synthesis. For instance, in conventional alkylation reactions, the selection of the base and the method of water removal have been identified as critical factors.

Table 1: Optimization of Conventional Synthesis Parameters
ParameterConditionImpact on Yield/SelectivityReference
Temperature (°C)60-8015-20% increase in yield observed in this range. smolecule.com
Reaction Time (hours)4-6Yield plateaus after 6 hours. smolecule.com
Catalyst Loading (mol%)10-15Optimal catalyst loading found to be around 12%. smolecule.com
Water Removal MethodMolecular sievesA 25% improvement in yield was achieved with the use of molecular sieves. smolecule.com

Phase-transfer catalysis (PTC) has emerged as a sophisticated and highly effective method for the synthesis of this compound. This technique facilitates the reaction between diethyl malonate, which resides in the organic phase, and the alkylating agent in the presence of a base, typically in an aqueous phase. The choice of the phase-transfer catalyst is paramount for achieving high conversion and selectivity. Studies have compared various types of catalysts, highlighting the superior performance of polyethylene (B3416737) glycol-based catalysts in promoting carbon-monoalkylation. smolecule.com

Table 2: Performance Comparison of Phase-Transfer Catalysts
Catalyst TypeSelectivity (%)Conversion (%)Reaction Time (h)Reference
Phosphonium (B103445) salts85-9095-988-12 smolecule.com
Crown ethers80-8592-9510-14 smolecule.com
Polyethylene glycol90-95>986-10 smolecule.com

Further optimization of the PTC methodology has revealed that the timing of catalyst addition can significantly influence the reaction outcome. Introducing the phase-transfer catalyst after a substantial portion (50-80%) of the diethyl malonate has been consumed can lead to conversion rates exceeding 98%. smolecule.com This delayed addition strategy is thought to prevent premature side reactions of the base with the alkylating agent. smolecule.com

Microwave-assisted synthesis represents another significant advancement, offering dramatically reduced reaction times and improved yields. The optimization of microwave-assisted protocols involves fine-tuning parameters such as the catalyst system, solvent, and irradiation time and temperature. For the related synthesis of α-aryl malonates, a combination of a copper catalyst, a ligand such as 2-picolinic acid, and a base like cesium carbonate in a suitable solvent like toluene (B28343) has proven effective under microwave irradiation.

Table 3: Optimization of Microwave-Assisted Arylation of Diethyl Malonate
ParameterConditionObservationReference
Catalyst SystemCu(OTf)₂, 2-picolinic acid, Cs₂CO₃This combination in toluene showed the best results for the arylation of diethyl malonate. arabjchem.orgresearchgate.net
SolventToluene, 1,4-dioxaneBoth solvents showed comparable efficiency in the reaction. arabjchem.org
Temperature90 °CHeating at this temperature resulted in better yields. arabjchem.org
Irradiation Time30 minOptimal time to achieve high yield without significant byproduct formation. researchgate.net

In the context of enantioselective synthesis, where the goal is to produce a specific stereoisomer, the optimization of reaction parameters is even more critical. In the phase-transfer catalyzed α-alkylation of malonate derivatives, factors such as the solvent and reaction temperature have a profound effect on the enantioselectivity of the product.

Table 4: Influence of Solvent and Temperature on Enantioselectivity in PTC Alkylation
SolventTemperature (°C)Enantiomeric Excess (ee %)Yield (%)Reference
Toluene-409575 frontiersin.org
CH₂Cl₂0Lower enantioselectivity observed.- frontiersin.org
THF0Significant decrease in enantioselectivity.- frontiersin.org
Toluene-60Higher enantioselectivity but with a lower chemical yield and longer reaction time.Low frontiersin.org

These findings underscore the importance of a systematic approach to optimizing synthetic parameters to achieve high yields and selectivity in the preparation of this compound and its derivatives.

Elucidating the Reactivity and Mechanistic Pathways of Diethyl 2 P Tolyl Malonate

Reactivity of the Activated Methylene (B1212753) Group

The reactivity of diethyl 2-(p-tolyl)malonate is centered around the activated methylene group (a carbon atom bonded to two other carbon atoms), which is positioned between two electron-withdrawing ester functional groups. This unique structural feature significantly increases the acidity of the methylene protons, making them susceptible to removal by a base. This reactivity is a cornerstone of the malonic ester synthesis, a versatile method for preparing carboxylic acids.

Formation and Reactivity of Enolate Intermediates

The deprotonation of the α-carbon (the carbon adjacent to a carbonyl group) of this compound by a base leads to the formation of a resonance-stabilized enolate ion. Common bases used for this purpose include sodium ethoxide and lithium diisopropylamide (LDA). The negative charge of the enolate is delocalized between the α-carbon and the oxygen atoms of the adjacent carbonyl groups, which enhances its stability.

This enolate is a potent nucleophile and can react with various electrophiles. The formation of the enolate is a critical step that initiates a wide range of synthetic transformations. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although with this compound, these are the same.

Nucleophilic Alkylation and Arylation Reactions

Alkylation: The enolate of this compound readily participates in nucleophilic alkylation reactions. smolecule.comfiveable.me When treated with an alkyl halide, the enolate attacks the electrophilic carbon of the alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond. libretexts.org This reaction is a fundamental step in the malonic ester synthesis, allowing for the introduction of an alkyl group at the α-position. fiveable.melibretexts.org The general mechanism involves the formation of the enolate followed by its reaction with an alkyl halide to yield an alkylated diethyl malonate derivative. libretexts.org

Arylation: Similarly, the enolate can undergo arylation, although this process is often more complex than alkylation. Arylation can be achieved through nucleophilic aromatic substitution (S_NAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. smolecule.com The mechanism typically proceeds through an addition-elimination pathway involving a Meisenheimer complex intermediate. smolecule.com Modern methods often employ transition metal catalysts, such as palladium or copper complexes, to facilitate the coupling of the enolate with aryl halides. For instance, microwave-assisted copper-catalyzed α-arylation of diethyl malonate with aryl halides has been shown to be an effective method.

Transformations Involving Ester Moieties

Hydrolysis Pathways to Carboxylic Acid Derivatives

The ester groups of this compound and its alkylated derivatives can be hydrolyzed to the corresponding carboxylic acids. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is a common method where the ester is treated with a strong base, such as sodium hydroxide, followed by acidification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester.

Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The product of this hydrolysis is a substituted malonic acid, specifically a dicarboxylic acid.

Mechanisms of Decarboxylation to Substituted Acetic Acids

Substituted malonic acids, formed from the hydrolysis of this compound derivatives, readily undergo decarboxylation upon heating. libretexts.org This process involves the loss of a molecule of carbon dioxide to yield a substituted acetic acid. brainly.in The mechanism of decarboxylation of β-keto acids and malonic acids is a concerted process that proceeds through a cyclic transition state. libretexts.org The carboxylic acid proton is transferred to the nearby carbonyl oxygen, leading to the formation of an enol and carbon dioxide. libretexts.org This enol intermediate then tautomerizes to the more stable substituted acetic acid. This decarboxylation step is a key feature of the malonic ester synthesis, as it allows for the formation of a carboxylic acid with two additional carbons from the initial alkyl halide. libretexts.org

Diverse Carbon-Carbon Bond Forming Reactions

Beyond the fundamental alkylation reactions, the enolate derived from this compound is a versatile intermediate for a variety of other carbon-carbon bond-forming reactions. These reactions further expand the synthetic utility of this compound.

The enolate can participate in Michael additions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. chemicalbook.com It can also be used in Claisen condensations, reacting with another ester to form a β-keto ester. fiveable.mepatsnap.com Furthermore, palladium-catalyzed alkene difunctionalization reactions have been developed where malonate nucleophiles couple with alkenes bearing tethered aryl or alkenyl triflates to form substituted cyclopentanes. nih.gov These advanced applications highlight the broad scope of this compound as a building block in the synthesis of complex organic molecules.

Applications in Malonic Ester Synthesis and its Advanced Modifications

This compound is a versatile precursor in organic synthesis, particularly in the malonic ester synthesis, a classic method for preparing carboxylic acids. smolecule.com This synthesis involves the alkylation of the acidic methylene group of a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.orgorganicchemistrytutor.com The reactive methylene group (CH₂) flanked by two ester groups in this compound allows for a variety of chemical transformations. smolecule.com

The initial step involves deprotonation of the α-carbon by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orgorganicchemistrytutor.com This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form an alkylated diethyl malonate derivative. organicchemistrytutor.comorganicchemistrytutor.com A significant drawback of this step is the potential for dialkylation, where a second alkyl group is added, leading to difficulties in product separation and lower yields of the desired mono-alkylated product. wikipedia.org

Advanced modifications of the malonic ester synthesis aim to address issues such as regioselectivity and the formation of byproducts. One such modification involves the use of phase-transfer catalysts, which can improve reaction selectivity and efficiency. smolecule.com For instance, polyethylene (B3416737) glycol-based catalysts have demonstrated superior selectivity for carbon-monoalkylation compared to other catalyst systems. smolecule.com

Another advanced application is the intramolecular malonic ester synthesis, also known as the Perkin alicyclic synthesis, which occurs when a dihalide is used as the alkylating agent, leading to the formation of cycloalkylcarboxylic acids. wikipedia.org

The general steps of the malonic ester synthesis are summarized below:

Enolization: Deprotonation of the malonic ester with a base to form an enolate. organicchemistrytutor.com

Alkylation: The enolate reacts with an alkyl halide to introduce an alkyl group. organicchemistrytutor.com

Hydrolysis: The ester groups are converted to carboxylic acids under acidic or basic conditions. smolecule.comorganicchemistrytutor.com

Decarboxylation: Upon heating, one of the carboxyl groups is eliminated as carbon dioxide, yielding the final carboxylic acid product. smolecule.comorganicchemistrytutor.com

The synthesis can be adapted to introduce two different alkyl groups by repeating the deprotonation and alkylation steps before hydrolysis and decarboxylation. wikipedia.orgorganicchemistrytutor.com

Decarboxylative Aldol (B89426) Condensation Processes

This compound can participate in decarboxylative aldol condensation reactions. This process involves the decarboxylation of the malonic ester derivative, followed by an aldol condensation with a carbonyl compound. smolecule.com The resulting products are β-hydroxy ketones or β-diketones that contain a tolyl group. smolecule.com These intermediates are valuable precursors for further functionalization in organic synthesis. smolecule.com The decarboxylation of malonic acid derivatives is a key step and typically proceeds through a concerted mechanism with a well-defined transition state. smolecule.com

Oxidative Michael Addition with Malonate Esters

The enolate generated from this compound can participate in Michael addition reactions, a conjugate addition to α,β-unsaturated carbonyl compounds. smolecule.com Asymmetric Michael additions, facilitated by chiral catalysts, represent a significant advancement in enantioselective synthesis. smolecule.com Various chiral catalysts, including organocatalysts like cinchona alkaloid derivatives and proline-based catalysts, are employed to control the stereochemical outcome of the reaction. smolecule.com

The Michael reaction is a powerful tool for carbon-carbon bond formation. researchgate.net The addition of nucleophilic moieties, such as the enolate of diethyl malonate, to nitro-olefins is a well-explored synthetic strategy. researchgate.net Recent studies have investigated the use of novel organocatalysts, such as those based on bispidine, for the Michael addition of diethyl malonate to β-nitrostyrene. mdpi.com Interestingly, in some cases, the organocatalyst itself can undergo an unusual Michael addition to the electrophile, leading to the formation of oligomers and a complex reaction mechanism where an adduct of the catalyst acts as the true catalytic species. mdpi.comsemanticscholar.org

Cyclocondensation Reactions for Heterocyclic Scaffolds

Reactions with Dinucleophiles Leading to Annulated Systems

Substituted malonic esters like this compound are valuable reagents in cyclocondensation reactions with dinucleophiles to form various heterocyclic systems. nih.gov These reactions typically involve the reaction of the malonate derivative with a 1,3-dinucleophile. nih.gov While less reactive than malonyl dichlorides or (chlorocarbonyl)ketenes, diethyl malonates can react at elevated temperatures or in the presence of basic catalysts with sufficiently reactive dinucleophiles. nih.gov This approach provides a route to fused ring systems, known as annulated systems.

Formation of Pyridone and Pyrimidine Derivatives

This compound and its derivatives are key building blocks for the synthesis of various heterocyclic compounds, including pyridones and pyrimidines. smolecule.comnih.gov Pyrimidines, or 1,3-diazines, are a significant class of heterocyclic compounds found in nucleic acids. bu.edu.eg The most common method for pyrimidine ring synthesis involves the condensation of a 1,3-dicarbonyl compound, such as a substituted diethyl malonate, with a compound containing an N-C-N fragment, like urea, thiourea, or guanidine. bu.edu.eg

For example, the classical synthesis of barbituric acids involves the reaction of malonates with urea. nih.gov Similarly, Tschitschibabin's synthesis of "malonyl-α-aminopyridine" (pyrido[1,2-a]pyrimidine-2,4-dione) is achieved through the reaction of diethyl malonate with 2-aminopyridine (B139424). nih.gov Furthermore, studies have shown that this compound can interact with cyanoacetamides to form novel pyridone derivatives through unexpected reaction pathways. smolecule.com

Exploration of Unconventional Reaction Pathways and Side Reactions

The reactivity of this compound can sometimes lead to unconventional reaction pathways and side reactions. For instance, in the Michael addition to β-nitrostyrene catalyzed by NH-bispidines, an unusual reaction occurs where the catalyst itself adds to the β-nitrostyrene, leading to oligomerization. mdpi.comsemanticscholar.org This suggests that the initially added organocatalyst may act as an initiator, with a subsequently formed adduct being the true catalytic species. mdpi.comsemanticscholar.org

Another example of a side reaction is the potential for dialkylation during the malonic ester synthesis, which can complicate product purification and reduce the yield of the desired mono-alkylated product. wikipedia.org Furthermore, under certain conditions, side reactions can occur with the base used for deprotonation. To prevent premature consumption of the base, a delayed addition strategy may be employed. smolecule.com

Hydrolysis of the ester groups in this compound derivatives can also be challenging. For example, diethyl 2-(perfluorophenyl)malonate is relatively stable to hydrolysis under mild basic and acidic conditions at room temperature. beilstein-journals.org Under harsher basic conditions, it decomposes into a mixture of products, with 2-(perfluorophenyl)acetic acid being the major component. beilstein-journals.org Vigorous hydrolysis with a mixture of aqueous hydrobromic acid and acetic acid at reflux leads to the formation of 2-(perfluorophenyl)acetic acid as the sole product, indicating that the malonic acid itself is unstable and readily undergoes decarboxylation. beilstein-journals.org

Strategic Applications of Diethyl 2 P Tolyl Malonate in Chemical Synthesis

Role as a Versatile Building Block for Complex Organic Molecules

The synthetic utility of diethyl 2-(p-tolyl)malonate stems from the high acidity of the α-carbon (the carbon flanked by the two ester groups), which allows for easy deprotonation by a base to form a stabilized carbanion or enolate. smolecule.comwikipedia.org This nucleophilic enolate can then react with various electrophiles, facilitating the formation of new carbon-carbon bonds. fiveable.me

Key reactions that highlight its role as a versatile building block include:

Alkylation and Arylation: The enolate readily undergoes nucleophilic substitution with alkyl or aryl halides. smolecule.com This allows for the introduction of diverse substituents at the central carbon, a fundamental step in building molecular complexity. smolecule.comfiveable.me

Condensation Reactions: It can participate in condensation reactions with carbonyl compounds, leading to a range of important chemical structures. smolecule.com

Cyclization Reactions: The functional groups within the molecule and its derivatives can be used to construct various ring systems, including heterocyclic frameworks. askfilo.comnih.gov

The presence of the p-tolyl group provides specific steric and electronic properties that can influence reaction outcomes and impart unique characteristics to the final products. smolecule.com

Synthesis of Substituted Carboxylic Acids, including Toluyic Acids

A primary application of this compound is in the malonic ester synthesis, a classic and reliable method for preparing substituted carboxylic acids. smolecule.comuobabylon.edu.iq This multi-step process leverages the reactivity of the α-carbon to create a substituted acetic acid derivative. wikipedia.org

The general sequence for the malonic ester synthesis using this compound is as follows:

Deprotonation: The starting malonate is treated with a strong base, such as sodium ethoxide, to generate a nucleophilic enolate. smolecule.comwikipedia.org

Alkylation: The enolate is reacted with an alkyl halide (R-X), which adds an alkyl group (R) to the central carbon. wikipedia.org

Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is then subjected to acidic hydrolysis, which converts both ester groups into carboxylic acid groups. smolecule.com Upon heating, this β-dicarboxylic acid intermediate readily undergoes decarboxylation (loss of CO₂), yielding a carboxylic acid with a carbon skeleton derived from the p-tolyl group and the added alkyl group. smolecule.comwikipedia.org

Precursor for β-Hydroxy Ketones and β-Diketones

This compound is a valuable precursor for synthesizing β-hydroxy ketones and β-diketones, which are important structural motifs in many biologically active compounds and synthetic intermediates. smolecule.comnih.govresearchgate.net

The synthesis of these compounds can be achieved through different condensation pathways:

β-Hydroxy Ketones: These can be formed through a decarboxylative aldol (B89426) condensation. smolecule.com In this process, the malonate undergoes a reaction with a carbonyl compound, and a subsequent decarboxylation leads to the formation of a β-hydroxy ketone containing the p-tolyl group. smolecule.com

β-Diketones (1,3-Diketones): The most common method for synthesizing β-diketones using this precursor is the Claisen condensation. nih.gov This reaction involves the condensation between the this compound and a ketone enolate under basic conditions. nih.gov This approach is a cornerstone for creating the 1,3-dicarbonyl moiety, a key structure in coordination chemistry and organic synthesis. nih.govnih.gov

Target CompoundSynthetic PathwayKey Reagents
β-Hydroxy KetoneDecarboxylative Aldol CondensationCarbonyl Compound, Base
β-DiketoneClaisen CondensationKetone, Strong Base (e.g., NaOEt)

Utility in the Development of Pharmaceutical and Agrochemical Intermediates

The molecular framework of this compound makes it an important intermediate in the fine chemicals industry, particularly for producing active compounds used in pharmaceuticals and agriculture. smolecule.com Malonate esters, in general, are foundational components for synthesizing a wide array of commercial products. actylis.comwikipedia.org

Malonic esters are well-established precursors in the synthesis of numerous pharmaceutical agents. askfilo.comactylis.com Their derivatives are used to construct the core structures of various drugs. For example, the general class of malonate esters is famously used in the synthesis of barbiturates, a class of central nervous system depressants, through condensation with urea. askfilo.comwikipedia.orgwikipedia.org While specific APIs derived directly from this compound are proprietary, its chemical reactivity makes it a suitable candidate for creating complex, biologically active molecules for drug development. smolecule.com

Similar to its role in pharmaceuticals, this compound serves as a building block for agrochemicals. smolecule.com Diethyl malonate and its derivatives are used in the production of certain pesticides. wikipedia.org The ability to introduce various substituents through alkylation allows for the systematic modification of the molecular structure to optimize biological activity against specific pests or weeds.

Contribution to the Synthesis of Heterocyclic Frameworks

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and materials science. This compound is a valuable substrate for constructing these ring systems. askfilo.com

Its utility arises from its ability to act as a three-carbon building block in cyclocondensation reactions with dinucleophiles (molecules with two nucleophilic centers). nih.gov For instance, reaction with 1,3-dinucleophiles like amidines or 2-aminopyridine (B139424) can lead to the formation of six-membered heterocyclic rings. nih.govresearchgate.net A notable example is the synthesis of pyrido[1,2-a]pyrimidine-2,4-diones from the reaction of diethyl malonate with 2-aminopyridine. nih.govresearchgate.net Furthermore, interactions with compounds like cyanoacetamides can lead to the formation of novel pyridone derivatives, showcasing its versatility in creating diverse heterocyclic frameworks. smolecule.com

Derivatization for Advanced Materials and Specialty Chemicals

This compound serves as a versatile precursor in the synthesis of a variety of advanced materials and specialty chemicals. smolecule.com Its unique chemical structure, featuring a reactive methylene (B1212753) group activated by two adjacent ester functionalities and a hydrophobic p-tolyl group, allows for targeted modifications to create molecules with tailored properties. smolecule.com These derivatives find applications in fields ranging from polymer science to the formulation of specialized industrial additives. smolecule.com

The presence of the p-tolyl group imparts specific characteristics to the resulting materials, such as enhanced thermal stability and altered solubility profiles, when compared to derivatives of standard diethyl malonate. This makes this compound a valuable building block for creating high-performance materials.

One of the primary pathways for derivatization involves the polyesterification of this compound or its transesterification products with various diols. This process can lead to the formation of polyesters with unique thermal and mechanical properties. The bulky p-tolyl group within the polymer backbone can influence chain packing and intermolecular forces, resulting in materials with distinct characteristics suitable for specialized applications.

Furthermore, the reactive methylene group of this compound can be functionalized through various chemical reactions, such as Knoevenagel condensation with aldehydes or ketones. This reaction is instrumental in synthesizing a wide array of substituted alkenes, which can act as monomers for polymerization or as key intermediates in the production of specialty chemicals. These chemicals may include specialized dyes, UV absorbers, and components for photolithography, where the p-tolyl group can contribute to the material's optical and electronic properties.

The synthesis of complex heterocyclic compounds is another significant application of this compound in the realm of specialty chemicals. By reacting with dinucleophiles like urea, thiourea, or guanidine, a range of pyrimidine-based structures can be accessed. These heterocyclic systems are of interest for their potential use as optical brightening agents, fluorescent probes, or as components in organic light-emitting diodes (OLEDs), where the electronic nature of the p-tolyl substituent can be leveraged to tune the emission characteristics.

Research in this area continues to explore the full potential of this compound as a foundational molecule for materials science. The ability to precisely modify its structure allows for the rational design of new materials and specialty chemicals with advanced functionalities.

Research Findings on Derivatization

Derivative ClassSynthetic RouteKey Properties of DerivativesPotential Applications
PolyestersPolyesterification with diolsEnhanced thermal stability, modified solubilityHigh-performance plastics, engineering polymers
Substituted AlkenesKnoevenagel condensationTunable electronic and optical propertiesMonomers for specialty polymers, photoresists
Heterocyclic CompoundsCyclocondensation reactionsFluorescence, light absorptionOrganic electronics, fluorescent dyes, optical brighteners
Functionalized AdditivesAlkylation and acylationImproved miscibility in organic matricesLubricant additives, plasticizers

Interactive Data Table:

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations of Diethyl 2-(p-tolyl)malonate

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is frequently employed to predict a wide range of properties of chemical compounds.

Elucidation of Electronic Structure and Energetics

A DFT study of this compound would provide fundamental insights into its electronic properties. Key parameters that would be calculated include the distribution of electron density, electrostatic potential maps, and atomic charges. These calculations would reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its reactivity. For instance, the acidic nature of the alpha-carbon is a result of the electron-withdrawing effects of the two adjacent ester groups, a feature that would be quantitatively described by DFT.

Energetic properties, such as the molecule's total energy, heat of formation, and bond dissociation energies, would also be determined. This information is vital for assessing the molecule's stability and the feasibility of various chemical reactions.

Calculated PropertyTheoretical Significance
Electron Density DistributionHighlights nucleophilic and electrophilic sites.
Electrostatic Potential MapVisually represents charge distribution and reactivity hotspots.
Mulliken/NPA Atomic ChargesQuantifies the partial charge on each atom.
Total EnergyIndicates the overall stability of the molecule.
Heat of FormationProvides thermodynamic data for reactions involving the molecule.

Computational Analysis of Reaction Mechanisms and Transition States

DFT is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, this would involve modeling its reactions, such as alkylation or hydrolysis. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed.

The geometry of transition states, which are the highest energy points along a reaction coordinate, can be precisely located and characterized. Analysis of these structures, including bond lengths and angles, provides a detailed picture of how bonds are formed and broken during a reaction. The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these orbitals are readily calculated using quantum chemical methods like DFT.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich p-tolyl group, while the LUMO would be centered around the electron-deficient carbonyl carbons of the ester groups.

Molecular OrbitalRole in Reactivity
HOMO (Highest Occupied)Electron-donating capability (nucleophilicity).
LUMO (Lowest Unoccupied)Electron-accepting capability (electrophilicity).
HOMO-LUMO GapIndicator of chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve calculating the forces between atoms and using these to simulate their movements.

This approach is particularly useful for exploring the molecule's conformational landscape. The ethyl and p-tolyl groups can rotate around single bonds, leading to a variety of possible shapes (conformers). MD simulations can identify the most stable conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, MD can provide a detailed understanding of intermolecular interactions, such as hydrogen bonding with solvent molecules, which can significantly influence its reactivity and properties.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum, helping to assign specific vibrational modes to observed absorptions. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. The prediction of electronic transitions and their corresponding wavelengths would allow for the interpretation of the UV-Vis spectrum.

Spectroscopic TechniquePredicted Parameters
Infrared (IR) SpectroscopyVibrational frequencies and intensities.
Nuclear Magnetic Resonance (NMR)Chemical shifts and coupling constants.
Ultraviolet-Visible (UV-Vis)Electronic transition energies and oscillator strengths.

Synthesis and Research on Diethyl 2 P Tolyl Malonate Derivatives and Analogues

Systematic Structural Modifications of the Aromatic Moiety

Research into Diethyl 2-(p-tolyl)malonate has extended to the systematic modification of its aromatic (p-tolyl) portion to synthesize a range of derivatives with varied electronic and steric properties. A primary strategy involves performing structural modifications on the aryl precursor before its attachment to the malonate core. This approach is often necessary because direct substitution on the phenyl ring of the final malonate ester can be challenging.

One synthetic route involves the arylation of diethyl malonate using arenes that have been pre-functionalized. For instance, methods have been developed that use disubstituted arenes, where one substituent is a leaving group (like a chloro group) to facilitate the arylation, and the other is the desired functional group. smu.ca This allows for the incorporation of a wide array of substituents onto the phenyl ring before the crucial C-C bond formation with the malonate. smu.ca This multi-step process ensures that all modifications to the phenyl group are completed prior to the arylation step. smu.ca An example of a more complex derivative synthesized through modification of the aromatic moiety is Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate, which serves as an intermediate for light stabilizers. researchgate.net

Functionalization of the Methylene (B1212753) Bridge

The methylene (-CH2-) carbon atom situated between the two ester groups in the malonate structure is highly reactive due to the electron-withdrawing nature of the adjacent carbonyls. This reactivity is central to the functionalization of this compound, allowing for the introduction of various substituents at this position.

Alkylation and Arylation for Mono- and Disubstituted Derivatives

The acidic proton on the central carbon of this compound can be readily removed by a base to form a stable enolate. This nucleophilic enolate can then react with electrophiles, such as alkyl or aryl halides, to form substituted derivatives. This process is a cornerstone of malonic ester synthesis.

Alkylation: Mono-alkylation is achieved by reacting the malonate enolate with one equivalent of an alkyl halide. To create disubstituted derivatives, such as Diethyl 2-ethyl-2-(p-tolyl)malonate, the process can be repeated with a second alkyl halide after the initial alkylation step. smolecule.com

Arylation: Introducing an aryl group at the central carbon can be more complex than alkylation. Modern catalysis has provided efficient methods for this transformation. Palladium-catalyzed cross-coupling reactions, using sterically hindered phosphine (B1218219) ligands, have been shown to effectively couple aryl bromides and chlorides with the enolates of dialkyl malonates. nih.gov While direct arylation of an already substituted malonate like this compound can be challenging, a one-pot method involving the initial arylation of diethyl malonate followed by in-situ alkylation provides a convenient route to these products. nih.gov

A milder alternative to palladium catalysis involves the use of copper(I) iodide (CuI) with a ligand such as 2-phenylphenol (B1666276). organic-chemistry.org This system effectively catalyzes the arylation of diethyl malonate with a range of aryl iodides under relatively gentle conditions, tolerating various functional groups. organic-chemistry.org

MethodCatalyst SystemAryl Halide ScopeConditionsKey Features
Palladium-Catalyzed Arylation Pd(0) source + Hindered Phosphine Ligand (e.g., P(t-Bu)3)Aryl bromides and chloridesHigher temperaturesGeneral for many aryl halides, including electron-rich and hindered variants. nih.gov
Copper-Catalyzed Arylation CuI + 2-PhenylphenolPrimarily aryl iodidesMild (e.g., 80 °C)Tolerates a wide variety of functional groups; less effective for aryl bromides. organic-chemistry.org

Synthesis and Reactivity of Diethyl 2-((p-tolylamino)methylene)malonate

Functionalization of the methylene bridge can also involve the formation of an enamine derivative. A key example is Diethyl 2-((p-tolylamino)methylene)malonate. This class of compounds, known as diethyl 2-((arylamino)methylene)malonates (DAMMs), are valuable synthetic intermediates. mdpi.com

The synthesis is commonly achieved through the Gould-Jacobs reaction pathway. One efficient method involves reacting Diethyl ethoxymethylenemalonate (DEEMM) with an appropriate aniline (B41778). mdpi.com For the target compound, p-toluidine (B81030) would be used as the aniline component. The reaction proceeds by the substitution of the ethoxy group of DEEMM with the amino group of p-toluidine, followed by tautomerization to form the stable enamine product. Microwave-assisted, solvent-free protocols have been developed that can produce high yields of these compounds in short reaction times. mdpi.com

Research on a series of DAMMs has demonstrated the versatility of this synthesis with various substituted anilines, consistently producing good to excellent yields. mdpi.com

Aniline Substituent (Reactant with DEEMM)ProductYield (%)
4-ChloroDiethyl 2-(((4-chlorophenyl)amino)methylene)malonate92
2-NitroDiethyl 2-(((2-nitrophenyl)amino)methylene)malonate85
4-NitroDiethyl 2-(((4-nitrophenyl)amino)methylene)malonate93
4-MethoxyDiethyl 2-(((4-methoxyphenyl)amino)methylene)malonate74
None (Aniline)Diethyl 2-((phenylamino)methylene)malonate95

Table adapted from research on microwave-assisted synthesis of DAMMs. mdpi.com

Stereoselective Synthesis of Chiral this compound Analogues

Creating chiral analogues of this compound, where the central carbon becomes a stereocenter, is a significant area of synthetic research. This is typically achieved by introducing a substituent through an asymmetric reaction, allowing for the preferential formation of one enantiomer over the other. Key strategies include enantioselective catalysis in alkylations and conjugate additions. For instance, the synthesis of chiral malonates can be accomplished via the α-alkylation of malonic esters using enantioselective phase-transfer catalysis, which precisely controls the stereochemical outcome of the reaction. frontiersin.org

Enantioselective Catalysis in Michael Additions

The Michael addition, or conjugate addition, of the this compound enolate to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. When conducted with a chiral catalyst, this reaction can produce adducts with high enantioselectivity. longdom.org

Organocatalysts and chiral metal complexes are widely used for this purpose. For example, the conjugate addition of diethyl malonate to chalcones has been successfully catalyzed by a Nickel-Sparteine complex. longdom.org The chiral ligand ((-)-Sparteine) coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile to the Michael acceptor, resulting in a preferred stereoisomer. longdom.org Similarly, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been shown to be highly effective. rsc.org These catalysts often possess both a basic site (like a tertiary amine) to deprotonate the malonate and a hydrogen-bond donating group (like a thiourea) to activate the electrophile, working in concert to achieve high stereocontrol. rsc.org

The effectiveness of these catalytic systems is demonstrated by the high yields and enantiomeric excesses (ee) achieved for the resulting Michael adducts across a range of substrates.

Chalcone Substituent (R)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
HNiCl2 / (-)-Sparteine9086
4-ClNiCl2 / (-)-Sparteine8884
4-CH3NiCl2 / (-)-Sparteine8582
4-OCH3NiCl2 / (-)-Sparteine8280
2-ClNiCl2 / (-)-Sparteine8088

Table data from a study on the enantioselective Michael addition of diethyl malonate to substituted chalcones. longdom.org

Comparative Studies with Other Arylmalonate Esters and Related Systems

To better understand the chemical properties and synthetic utility of this compound, its characteristics are often compared with other arylmalonate esters. These studies highlight how changes in the aryl group's electronic and steric nature influence reactivity.

A notable comparison is with perfluorinated analogues, such as Diethyl 2-(perfluorophenyl)malonate. The synthesis of this compound is straightforward because the starting material, hexafluorobenzene, is highly reactive toward nucleophilic substitution by the diethyl malonate enolate. beilstein-journals.org This contrasts with the synthesis of this compound, which typically requires catalyzed cross-coupling reactions because aryl halides like p-tolyl bromide are less reactive in non-catalyzed nucleophilic substitutions. beilstein-journals.org Furthermore, the reactivity of the final products differs; for example, hydrolysis of Diethyl 2-(perfluorophenyl)malonate under certain conditions leads directly to 2-(perfluorophenyl)acetic acid, a reaction pathway that highlights the influence of the strongly electron-withdrawing C6F5 group. beilstein-journals.org

Broader studies on arylmalonate esters show they are key intermediates in the synthesis of biologically active compounds like barbiturates. smu.ca The choice of the aryl group is critical and dictates the synthetic strategy. Additionally, the field of biocatalysis offers a different perspective on the transformation of these molecules. Enzymes like arylmalonate decarboxylase (AMDase) can perform highly stereoselective decarboxylation of various α-arylmalonic acids to produce optically pure α-arylpropionic acids, which are important pharmaceuticals. frontiersin.org This enzymatic approach represents a powerful alternative to traditional chemical synthesis for generating specific chiral products from arylmalonate precursors. frontiersin.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Diethyl 2-(p-tolyl)malonate provides a distinct fingerprint of the hydrogen atoms present in the molecule. The spectrum is characterized by specific chemical shifts (δ), multiplicities, and coupling constants (J), which correspond to the unique electronic environment of each proton.

The aromatic protons of the p-tolyl group typically appear as a set of doublets in the downfield region of the spectrum, a result of their distinct positions relative to the methyl group. The methine proton, situated on the carbon atom between the two ester groups, gives rise to a singlet. The ethyl ester groups are identified by a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively, with their characteristic splitting pattern arising from spin-spin coupling. The methyl group attached to the aromatic ring appears as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Ethyl -CH₃ 1.25 Triplet
p-tolyl -CH₃ 2.33 Singlet
Ethyl -CH₂- 4.20 Quartet
Methine -CH 4.55 Singlet
Aromatic C-H 7.15 Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum.

The carbonyl carbons of the two ester groups are typically observed furthest downfield due to the strong deshielding effect of the adjacent oxygen atoms. The aromatic carbons of the p-tolyl ring appear in the intermediate region, with their specific shifts influenced by the attached methyl and malonate groups. The methine carbon, the methylene carbons of the ethyl groups, and the methyl carbons all resonate at progressively higher fields (lower ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Ethyl -CH₃ 14.1
p-tolyl -CH₃ 21.1
Methine -CH 57.5
Ethyl -CH₂- 61.8
Aromatic C-H 128.5
Aromatic C-H 129.6
Aromatic C-C 133.4
Aromatic C-C 138.1

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, with a molecular formula of C₁₄H₁₈O₄, the expected molecular weight is approximately 250.29 g/mol . acs.org

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 250. The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for malonate derivatives involves the loss of the entire diethyl malonate moiety. researchgate.net Common fragments observed in the mass spectrum of this compound include peaks at m/z 177, 149, and a prominent peak at m/z 105. acs.org

The fragment at m/z 105 can be attributed to the formation of the p-toluoyl cation ([CH₃C₆H₄CO]⁺), while other peaks correspond to subsequent losses of small molecules or radicals from the initial fragments.

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
250 [M]⁺ (Molecular Ion)
177 [M - COOC₂H₅]⁺
149 [M - COOC₂H₅ - C₂H₄]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound displays several characteristic absorption bands. The most prominent of these is the strong absorption due to the C=O stretching of the ester functional groups, typically appearing in the region of 1730-1750 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The C-O stretching of the ester group gives rise to strong bands in the 1000-1300 cm⁻¹ range. Aliphatic C-H stretching from the ethyl and methyl groups is observed below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050-3000 C-H Stretch Aromatic
~2980-2850 C-H Stretch Aliphatic (CH₂, CH₃)
~1735 C=O Stretch Ester
~1610, ~1515 C=C Stretch Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the presence of the aromatic p-tolyl group is the primary chromophore responsible for UV absorption. Aromatic compounds typically exhibit characteristic π → π* transitions. The benzene (B151609) ring itself has absorption bands around 184, 204, and 256 nm. Substitution on the benzene ring, as in the case of the tolyl group and the malonate ester, can cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. It is expected that this compound will show strong absorption in the UV region, likely with a primary band around 200-220 nm and a secondary, less intense band around 260-280 nm, characteristic of substituted benzene derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial verification of the empirical and molecular formula of a synthesized substance. For this compound, the molecular formula is C₁₄H₁₈O₄.

The theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and oxygen. Comparing these theoretical values with experimentally obtained data confirms the purity and identity of the compound. The accepted deviation between calculated and found values is typically within ±0.4%.

Table 5: Elemental Composition of this compound (C₁₄H₁₈O₄)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Theoretical Mass %
Carbon (C) 12.01 14 168.14 67.18%
Hydrogen (H) 1.01 18 18.18 7.26%
Oxygen (O) 16.00 4 64.00 25.56%

| Total | | | 250.32 | 100.00% |

Future Perspectives and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Methodologies

The push towards environmentally benign chemical processes is a major driver in modern synthetic chemistry. For Diethyl 2-(p-tolyl)malonate, future research will likely focus on replacing traditional synthetic methods with more sustainable alternatives. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key Research Directions:

Bio-based Precursors: A significant emerging trend is the use of bio-based malonic acid and its esters, derived from renewable resources, as starting materials. specialchem.com This approach aims to reduce the carbon footprint associated with the synthesis of malonate derivatives. specialchem.com

Solvent Minimization and Alternative Solvents: Research is moving towards minimizing or eliminating the use of volatile and hazardous organic solvents. The exploration of reactions in aqueous media, ionic liquids, or deep eutectic solvents presents a promising green alternative for the alkylation and arylation steps in the synthesis of this compound.

Energy Efficiency: Methodologies such as microwave-assisted synthesis are being investigated to reduce reaction times and energy consumption. smolecule.com Microwave irradiation offers rapid and uniform heating, often leading to improved yields and selectivity in shorter timeframes compared to conventional heating methods. smolecule.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Malonate Derivatives
ParameterConventional Method (e.g., Sodium Ethoxide in Ethanol)Emerging Green Methodologies
Starting MaterialsPetroleum-derived diethyl malonate and p-tolyl halidesBio-based malonic acid derivatives
SolventsEthanol (B145695), other volatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids, or solvent-free conditions
Energy InputProlonged heating under refluxMicrowave irradiation, ultrasonic energy
ByproductsInorganic salts (e.g., sodium halides)Minimized waste through catalytic cycles and atom economy

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of efficient chemical synthesis. The future of this compound synthesis and its subsequent transformations lies in the discovery and application of novel catalytic systems that offer higher efficiency, selectivity, and recyclability.

Phase-Transfer Catalysis (PTC): PTC has been identified as a sophisticated method for the alkylation of diethyl malonate precursors. smolecule.com This technique facilitates reactions between reagents in different phases (e.g., aqueous and organic), often using catalysts like phosphonium (B103445) salts or crown ethers. smolecule.com Future work will likely focus on developing more efficient and recyclable phase-transfer catalysts for the synthesis of this compound.

Asymmetric Catalysis: For the synthesis of chiral molecules derived from this compound, asymmetric catalysis is a critical frontier. smolecule.com Research into chiral catalysts, including organocatalysts and transition metal complexes, for reactions like the Michael addition is ongoing. smolecule.comlongdom.org For instance, nickel-sparteine complexes have been shown to be effective for the enantioselective Michael addition of diethyl malonate to chalcones, a strategy that could be adapted for derivatives of this compound. longdom.org

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst separation, recovery, and recycling, contributing to more sustainable processes. Future investigations may involve grafting homogeneous catalysts onto inorganic or hybrid supports for use in the synthesis of this compound. researchgate.net

Table 2: Performance of Catalytic Systems in Malonate Chemistry
Catalyst TypeKey AdvantagesPotential Application for this compoundReference
Phase-Transfer Catalysts (e.g., Polyethylene (B3416737) glycol)High selectivity and conversion, mild reaction conditions.Efficient synthesis via arylation of diethyl malonate. smolecule.com
Chiral Organocatalysts (e.g., Cinchona alkaloids)Enantioselective control in asymmetric reactions.Synthesis of optically active derivatives via Michael additions. smolecule.com
Transition Metal Complexes (e.g., Sparteine:NiCl2)Good enantioselectivity under ambient conditions, inexpensive.Asymmetric synthesis of γ-ester ketone derivatives. longdom.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a transformative trend in the chemical industry. Flow chemistry and automated synthesis platforms offer enhanced control, safety, and scalability for the production of fine chemicals like this compound.

Continuous Flow Reactors: Implementing the synthesis of this compound in continuous flow reactors can offer superior process control over reaction parameters such as temperature, pressure, and residence time. smolecule.com This often leads to improved yields, higher selectivity, and safer operation, particularly for exothermic reactions. smolecule.comnih.gov The modular nature of flow systems also facilitates easier scaling of production. smolecule.com

Automated Synthesis: The integration of automated systems allows for high-throughput screening of reaction conditions, catalysts, and substrates. smolecule.com Real-time monitoring and feedback loops can be used to rapidly optimize the synthesis of this compound, enhancing reproducibility and reducing development time. smolecule.com

Computational Design and Prediction of Novel this compound Reactivity

Computational chemistry is becoming an indispensable tool for predicting molecular properties and reaction outcomes, thereby guiding experimental work.

Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular structure of this compound and its derivatives, as well as to study their electronic properties. nih.gov This allows for the prediction of reactivity, including the analysis of frontier molecular orbitals (HOMO-LUMO) to understand potential reaction pathways. nih.gov

Reaction Mechanism and Pathway Prediction: Computational modeling can elucidate complex reaction mechanisms, such as those involved in nucleophilic aromatic substitution or Michael additions. smolecule.com By understanding the energetic profiles of different pathways, researchers can select conditions that favor the desired product.

Computational Fluid Dynamics (CFD): For processes utilizing flow reactors, CFD modeling can optimize reactor design by providing insights into mixing patterns, temperature distribution, and residence time, leading to enhanced reaction performance and yield. smolecule.com

Synthesis of Advanced Molecular Scaffolds with Prospective Applications in Chemical Sciences

This compound is a valuable building block for creating more complex and functional molecules. Its unique structure, featuring a reactive methylene (B1212753) group and a p-tolyl substituent, allows for the synthesis of diverse molecular scaffolds. smolecule.com

Heterocyclic Compounds: Malonate derivatives are classic precursors for the synthesis of a wide variety of six-membered heterocyclic compounds through cyclocondensation reactions with dinucleophiles. nih.gov The p-tolyl group can be used to tune the electronic and steric properties of the resulting heterocycles, which have applications in pharmaceuticals and materials science. chemicalbook.comaskfilo.com

Pharmaceutical Intermediates: As a derivative of diethyl malonate, this compound serves as a precursor for various pharmaceutical agents. askfilo.comriverlandtrading.com The malonic ester synthesis allows for the creation of complex carboxylic acids, which are intermediates in the synthesis of drugs like barbiturates. smolecule.comaskfilo.com

Defined Molecular Architectures: The field of chemistry is increasingly focused on creating large, functional molecules by joining multiple building blocks onto a central scaffold. mdpi.com this compound can serve as a key component in the de novo synthesis of such scaffolds, providing a rigid and derivatizable core for constructing complex molecular architectures with tailored properties. mdpi.com

Q & A

Q. What are the key physical-chemical properties of diethyl 2-(p-tolyl)malonate, and how are they experimentally determined?

this compound is typically a liquid at room temperature, with properties such as boiling point, density, and solubility critical for experimental design. Key characterization methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .
  • Melting point analysis for solid derivatives (e.g., dimethyl analogs) to assess crystallinity . Experimental protocols for property determination are standardized in EPA reports, which outline methods for environmental fate and toxicity assessments .

Q. What are common synthetic routes for this compound, and how are products characterized?

Synthesis often involves:

  • Michael addition : Using L-proline as a catalyst for enantioselective synthesis, with yields optimized by adjusting solvent (e.g., pyridine), stoichiometry, and reaction time .
  • Copper-catalyzed cross-coupling : Aryl iodides react with diethyl malonate under Cs₂CO₃ and CuI catalysis, offering functional group compatibility . Characterization relies on NMR (chemical shifts for α-protons and ester groups), HRMS , and chromatographic purity checks (e.g., silica gel chromatography) .

Q. How does this compound function in Claisen condensation reactions?

The compound acts as a β-ketoester precursor. Its enolate ion undergoes nucleophilic addition to electrophilic carbonyl groups, forming carbon-carbon bonds. Key factors include:

  • Base selection (e.g., LiHMDS) to generate enolates .
  • Steric and electronic effects of the p-tolyl group, which influence regioselectivity . Methodology details are outlined in studies on asymmetric catalysis and lactone formation .

Q. What strategies are recommended for efficient literature review on this compound?

  • Use CASRN 105-53-3 and synonyms (e.g., "diethyl propanedioate") in databases like PubMed and OECD eChemPortal .
  • Prioritize peer-reviewed sources (e.g., EPA hazard assessments) over grey literature.
  • Leverage analog data (e.g., dimethyl malonate) for toxicity and reactivity extrapolation .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in the Michael addition of diethyl malonate to acrylonitrile?

  • Catalyst optimization : L-proline concentration (0.04 mol) and solvent polarity (pyridine) enhance stereocontrol .
  • Temperature modulation : Lower temperatures (35°C) reduce racemization .
  • Substrate ratio : A 1:1.2 molar ratio of diethyl malonate to acrylonitrile maximizes yield (74%) and enantiomeric excess (79%) .

Q. What reaction conditions improve efficiency in copper-catalyzed arylations of diethyl malonate?

  • Catalyst system : CuI with 2-phenylphenol as a ligand enhances coupling yields .
  • Base selection : Cs₂CO₃ improves deprotonation kinetics .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) in crowded spectra .
  • 2D NMR techniques (COSY, HSQC): Assign overlapping signals in substituted malonates .
  • Computational modeling : Compare experimental shifts with DFT-calculated values .

Q. Why does hydrolysis of diethyl 2-(perfluorophenyl)malonate yield acetic acid instead of malonic acid?

  • Acid-mediated decarboxylation : HBr/AcOH conditions promote loss of CO₂, forming 2-(perfluorophenyl)acetic acid (63% yield) .
  • Steric hindrance : The perfluorophenyl group destabilizes the malonic acid intermediate .

Q. How can analog data (e.g., dimethyl malonate) address toxicity data gaps for this compound?

  • Read-across approaches : Use EPA-defined analogs (e.g., dimethyl glutarate) to predict acute toxicity and environmental persistence .
  • In silico modeling : QSAR models estimate bioaccumulation potential based on logP and solubility .

Q. What factors control selectivity in alkylation reactions of diethyl malonate enolates?

  • Electrophile size : Bulky alkyl halides favor less hindered positions .
  • Solvent polarity : Low-polarity solvents (e.g., THF) enhance enolate stability .
  • Counterion effects : Larger ions (e.g., K⁺ vs. Na⁺) influence transition-state geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.